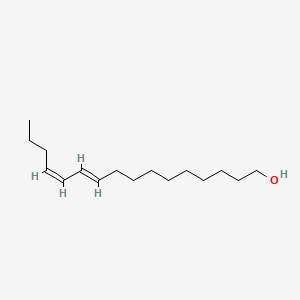
(10Z,12E)-Hexadeca-10,12-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bombykol is a long-chain primary fatty alcohol. It has a role as a pheromone.
Bombykol is a natural product found in Bombyx mori and Hemileuca electra with data available.
Aplicaciones Científicas De Investigación
Behavioral Analysis Using Bombykol
A study developed a system to measure the locomotion of silk moths (Bombyx Mori) upon stimulation with Bombykol, the synthetic pheromone. This study is significant for biomimetics of chemical plume tracing (CPT) behavior in moths (Chew et al., 2013).
Pheromone Biosynthesis
The biosynthesis pathway of Bombykol in the silk moth Bombyx mori was investigated, providing insights into the chemical processes and starting materials involved in the formation of this pheromone (Inoue & Hamamura, 1972).
Structural Analysis of Pheromone-Binding Proteins
Research on the structure of Bombyx mori pheromone-binding protein with bound Bombykol revealed insights into how pheromones are conveyed to nerve cell receptors. This study contributes to the understanding of signal transduction in insect communication (Sandler et al., 2000).
Sex Pheromone Uptake and Metabolism
Studies on the uptake of Bombykol by silk moth antennae help in understanding the interaction of pheromones with sensory receptors in insects. This research provides a foundation for exploring pheromone detection mechanisms (Kasang, 1974).
Investigation of Pheromone Receptors
Research identified candidate pheromone receptors in Bombyx mori, contributing to a deeper understanding of chemical communication and pheromone perception in moths (Krieger et al., 2005).
Pheromone Biosynthesis Regulation
Investigations into the regulation of Bombykol biosynthesis in Bombyx mori suggested the involvement of specific biochemical pathways and mechanisms, such as calmodulin and phosphoprotein phosphatase (Matsumoto et al., 1995).
Sensor Development Using Bombykol Receptor
A study explored the use of Bombykol receptors from Bombyx mori to develop sensors, showcasing potential applications in biological pest control and sex pheromone detection (Xu et al., 2019).
Propiedades
Número CAS |
1002-94-4 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(10Z,12E)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6- |
Clave InChI |
CIVIWCVVOFNUST-DEQVHDEQSA-N |
SMILES isomérico |
CCC/C=C/C=C\CCCCCCCCCO |
SMILES |
CCCC=CC=CCCCCCCCCCO |
SMILES canónico |
CCCC=CC=CCCCCCCCCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




